N-2-biphenylyl-3,3-diphenylpropanamide
Description
Properties
IUPAC Name |
3,3-diphenyl-N-(2-phenylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO/c29-27(28-26-19-11-10-18-24(26)21-12-4-1-5-13-21)20-25(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,25H,20H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIZTSALQZSHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Variations
The table below summarizes key structural features, biological activities, and unique attributes of N-2-biphenylyl-3,3-diphenylpropanamide and its analogs:
*Extrapolated from structurally related compounds.
Key Research Findings
Regulatory Status : β'-Phenylfentanyl and its analogs are strictly regulated due to their structural and functional resemblance to fentanyl, highlighting the importance of substituent analysis in drug design .
Electronic Effects : Sulfanyl and ketone groups significantly alter electronic density, influencing binding affinity and metabolic pathways .
Heterocyclic Utility : The diphenylpropanamide scaffold is adaptable for constructing complex heterocycles, expanding its utility beyond medicinal chemistry .
Q & A
Q. Example Spectral Data Comparison
| Proton Environment | Observed δ (ppm) | Expected δ (ppm) |
|---|---|---|
| Amide NH | 10.36 | 10.30–10.40 |
| Biphenyl aromatic protons | 7.47–7.62 | 7.45–7.60 |
What reaction pathways enable the synthesis of heterocyclic derivatives from this compound?
Advanced Research Focus
The compound’s α,β-unsaturated carbonyl moiety allows cyclization with nucleophiles:
- Knoevenagel condensation : React with malononitrile to form pyran derivatives .
- Gewald thiophene synthesis : Use elemental sulfur and ketones to generate thiophene rings .
- Hydrazine cyclization : Form pyrazole derivatives via hydrazone intermediates .
Q. Key Conditions
- Catalytic triethylamine in 1,4-dioxane .
- Yields: 61–88% for olefination reactions, with high Z/E selectivity .
How can reaction conditions be optimized to improve yields of this compound?
Q. Advanced Research Focus
- Temperature control : Maintain 80–120°C during amide coupling to avoid side reactions .
- pH adjustment : Use buffered conditions (pH 7–8) to stabilize intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
Q. Yield Optimization Table
| Reaction Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Amide formation | DMF, 100°C, 12 hrs | 75% → 88% |
| Cyclization | EtOH, reflux, 6 hrs | 61% → 82% |
What methodologies assess the biological activity of this compound?
Q. Advanced Research Focus
- In vitro assays :
- Anti-inflammatory : COX-2 inhibition assays using human macrophage cells .
- Anticancer : MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7) .
- Structure-Activity Relationship (SAR) : Modify substituents on the biphenyl or propanamide groups to evaluate pharmacophore contributions .
What safety protocols are recommended for handling this compound?
Basic Research Focus
While specific hazard data is limited, general precautions apply:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
- Waste disposal : Neutralize amide residues before disposal .
How can computational tools predict the reactivity of this compound in novel reactions?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
